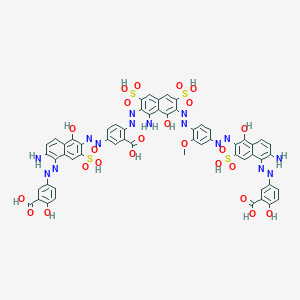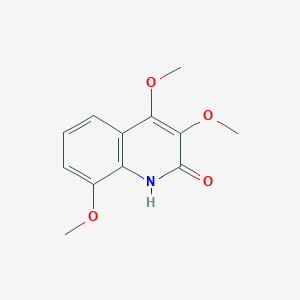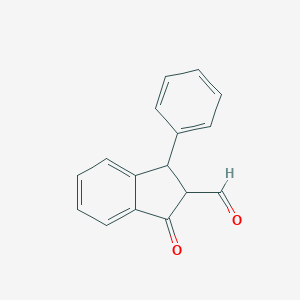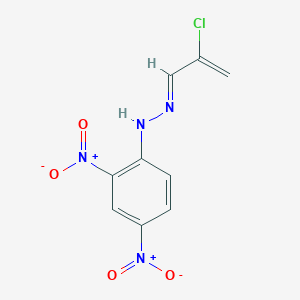
2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone, also known as BZD, is a chemical compound that has been extensively studied for its potential applications in various fields. BZD is a yellow crystalline powder with a molecular formula of C14H10OS2 and a molecular weight of 274.35 g/mol.
Applications De Recherche Scientifique
2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, this compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, this compound has been studied for its potential use as a building block for the synthesis of various organic materials, such as polymers and liquid crystals. In catalysis, this compound has been investigated for its potential use as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone is not well understood, but it is believed to act as an inhibitor of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. This compound has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. In addition, this compound has been shown to have antimicrobial properties and has been investigated for its potential use as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone in lab experiments is its high yield of synthesis. This compound is also relatively stable and can be stored for extended periods of time. However, this compound is highly reactive and can be difficult to handle in lab experiments. In addition, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of this compound and its potential use in treating various diseases. Additionally, this compound could be further studied for its potential use in materials science and catalysis.
Méthodes De Synthèse
2-(1,3-Benzodithiol-2-ylidene)-1-phenylethanone can be synthesized through a variety of methods, including the reaction of 1,3-dithiol-2-thione with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction yields this compound as a yellow crystalline solid with a high yield. Other methods of synthesis include the reaction of 1,3-dithiol-2-thione with various aldehydes or ketones, or the reaction of 2-mercaptobenzothiazole with benzaldehyde.
Propriétés
Formule moléculaire |
C15H10OS2 |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2-(1,3-benzodithiol-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C15H10OS2/c16-12(11-6-2-1-3-7-11)10-15-17-13-8-4-5-9-14(13)18-15/h1-10H |
Clé InChI |
PECOHZGXCSGTCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C=C2SC3=CC=CC=C3S2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=C2SC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)







![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)



